![molecular formula C21H23NO4 B3983443 3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3983443.png)
3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one
Vue d'ensemble
Description
3-[(2,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is commonly known as DMAC and is synthesized through a multistep process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of DMAC involves its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. DMAC has been found to selectively target cancer cells, leaving normal cells unaffected, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
DMAC has been found to exhibit various biochemical and physiological effects, including the inhibition of cell cycle progression, induction of ROS production, and modulation of various signaling pathways involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DMAC has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, making it an excellent candidate for in vitro and in vivo studies. However, DMAC's limited solubility in water and low stability under certain conditions can pose challenges in its use in lab experiments.
Orientations Futures
There are several future directions for DMAC research, including the development of more efficient and cost-effective synthesis methods, the identification of novel DMAC derivatives with improved anticancer properties, and the investigation of DMAC's potential applications in other research fields, such as material science. Further studies are required to fully understand DMAC's mechanism of action and to evaluate its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, DMAC is a promising chemical compound with potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. Its selective anticancer properties and mechanism of action make it a promising candidate for the development of new cancer drugs. Further studies are required to fully understand DMAC's potential and limitations for lab experiments and to identify novel derivatives with improved properties.
Applications De Recherche Scientifique
DMAC has been extensively studied for its potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMAC has been found to exhibit significant anticancer properties, making it a potential candidate for the development of new cancer drugs.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-18-6-4-14(5-7-18)15-10-16(12-17(23)11-15)22-20-9-8-19(25-2)13-21(20)26-3/h4-9,12-13,15,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDJHMFFIFVJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





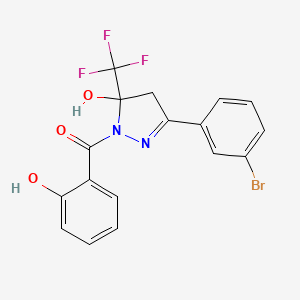

acetate](/img/structure/B3983408.png)
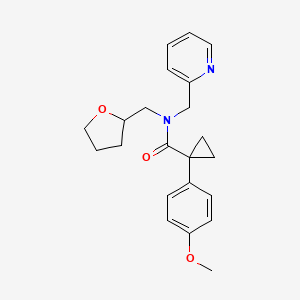
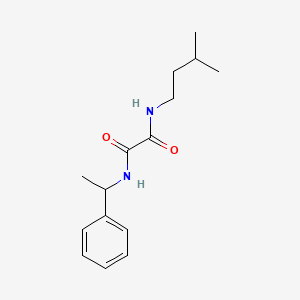

![N-[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]acetamide](/img/structure/B3983448.png)
![5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983457.png)
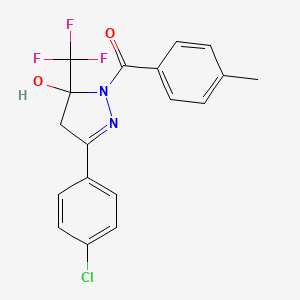
![2-[(4-chloro-3-methylphenoxy)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B3983469.png)
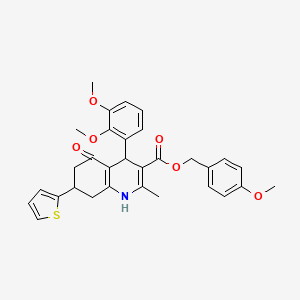
![10-acetyl-3-[4-(dimethylamino)phenyl]-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3983481.png)